Cas no 1019500-25-4 ((butan-2-yl)(3,4-difluorophenyl)methylamine)

Technical Introduction: (Butan-2-yl)(3,4-difluorophenyl)methylamine is a fluorinated amine derivative characterized by its unique structural features, including a chiral butan-2-yl group and a 3,4-difluorophenyl moiety. The presence of fluorine atoms enhances the compound's electronic properties and potential binding affinity, making it of interest in medicinal chemistry and pharmaceutical research. Its asymmetric carbon center may allow for stereoselective applications, while the difluorophenyl group can improve metabolic stability and lipophilicity. This compound is suited for use as an intermediate in the synthesis of bioactive molecules, particularly those targeting CNS or receptor-specific pathways. Careful handling is advised due to its amine functionality and potential reactivity.
(butan-2-yl)(3,4-difluorophenyl)methylamine structure
1019500-25-4 structure
Product name:(butan-2-yl)(3,4-difluorophenyl)methylamine
CAS No:1019500-25-4
MF:C11H15F2N
Molecular Weight:199.24030995369
MDL:MFCD11139485
CID:5165995
PubChem ID:43177298

(butan-2-yl)(3,4-difluorophenyl)methylamine 化学的及び物理的性質

名前と識別子

    • Benzenemethanamine, 3,4-difluoro-N-(1-methylpropyl)-
    • n-(3,4-Difluorobenzyl)butan-2-amine
    • (butan-2-yl)(3,4-difluorophenyl)methylamine
    • MDL: MFCD11139485
    • インチ: 1S/C11H15F2N/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3
    • InChIKey: ROHFXYWHSAYEPJ-UHFFFAOYSA-N
    • SMILES: C1(CNC(C)CC)=CC=C(F)C(F)=C1

(butan-2-yl)(3,4-difluorophenyl)methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-32526-0.1g
(butan-2-yl)[(3,4-difluorophenyl)methyl]amine
1019500-25-4 95.0%
0.1g
$238.0 2025-03-18
Ambeed
A1094714-1g
(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine
1019500-25-4 95%
1g
$284.0 2024-04-26
Enamine
EN300-32526-0.5g
(butan-2-yl)[(3,4-difluorophenyl)methyl]amine
1019500-25-4 95.0%
0.5g
$260.0 2025-03-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1375357-250mg
n-(3,4-Difluorobenzyl)butan-2-amine
1019500-25-4 95%
250mg
¥14472 2023-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1375357-2.5g
n-(3,4-Difluorobenzyl)butan-2-amine
1019500-25-4 95%
2.5g
¥33415 2023-02-27
Enamine
EN300-32526-1g
(butan-2-yl)[(3,4-difluorophenyl)methyl]amine
1019500-25-4
1g
$271.0 2023-09-04
Enamine
EN300-32526-2.5g
(butan-2-yl)[(3,4-difluorophenyl)methyl]amine
1019500-25-4 95.0%
2.5g
$529.0 2025-03-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1375357-50mg
n-(3,4-Difluorobenzyl)butan-2-amine
1019500-25-4 95%
50mg
¥15422 2023-02-27
Enamine
EN300-32526-0.25g
(butan-2-yl)[(3,4-difluorophenyl)methyl]amine
1019500-25-4 95.0%
0.25g
$249.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01060370-5g
(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine
1019500-25-4 95%
5g
¥5656.0 2023-02-27

(butan-2-yl)(3,4-difluorophenyl)methylamine 関連文献

(butan-2-yl)(3,4-difluorophenyl)methylamineに関する追加情報

Research Brief on (butan-2-yl)(3,4-difluorophenyl)methylamine (CAS: 1019500-25-4): Recent Advances and Applications

The compound (butan-2-yl)(3,4-difluorophenyl)methylamine (CAS: 1019500-25-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery. The compound belongs to the class of fluorinated amphetamine derivatives, which are known for their unique interactions with neurotransmitter systems, making them candidates for treating neurological and psychiatric disorders.

Recent studies have highlighted the compound's selective affinity for serotonin and dopamine receptors, suggesting its potential as a modulator of central nervous system (CNS) activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (butan-2-yl)(3,4-difluorophenyl)methylamine exhibits a high binding affinity for the 5-HT2A receptor, a target implicated in mood disorders and schizophrenia. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action, revealing its potential as a scaffold for developing novel psychotropic agents.

In addition to its CNS applications, (butan-2-yl)(3,4-difluorophenyl)methylamine has been investigated for its metabolic stability and pharmacokinetic profile. A preclinical study conducted by researchers at the University of California, San Francisco, reported that the compound demonstrates favorable oral bioavailability and a half-life suitable for once-daily dosing. These findings, published in Drug Metabolism and Disposition, underscore the compound's potential as a lead candidate for further optimization in drug development pipelines.

The synthesis of (butan-2-yl)(3,4-difluorophenyl)methylamine has also been a focus of recent research. A 2022 paper in Organic Letters described a novel asymmetric synthesis route that improves yield and enantiomeric purity, addressing previous challenges in large-scale production. The authors employed a chiral auxiliary approach to achieve >99% enantiomeric excess, a critical advancement for ensuring the compound's consistency in pharmacological studies.

Despite these promising developments, challenges remain in translating (butan-2-yl)(3,4-difluorophenyl)methylamine into clinical applications. Regulatory considerations, particularly regarding its structural similarity to controlled substances, necessitate rigorous safety evaluations. Ongoing research aims to mitigate these concerns through structural modifications and comprehensive toxicology studies. The compound's versatility, however, continues to inspire innovation, with recent explorations into its use as a positron emission tomography (PET) tracer for imaging neurotransmitter dynamics in vivo.

In conclusion, (butan-2-yl)(3,4-difluorophenyl)methylamine (CAS: 1019500-25-4) represents a compelling case study in the intersection of chemical synthesis and neuropharmacology. Its dual promise as a therapeutic agent and a research tool underscores the importance of continued investigation. Future studies are expected to explore its applications in personalized medicine and its potential to address unmet needs in CNS disorders.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1019500-25-4)(butan-2-yl)(3,4-difluorophenyl)methylamine
A990331
Purity:99%/99%
はかる:1g/5g
Price ($):256.0/742.0